molecular formula C₁₂H₄D₈O₂ B1146757 3-Butylidene Phthalide-d8 CAS No. 1795142-65-2

3-Butylidene Phthalide-d8

Cat. No.: B1146757
CAS No.: 1795142-65-2
M. Wt: 196.27
InChI Key:
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Description

3-Butylidene Phthalide-d8 is a deuterated derivative of 3-Butylidene Phthalide, a natural compound found in celery extract. This compound has gained attention due to its potential therapeutic and environmental applications. The deuterated form, this compound, is often used in scientific research to study the behavior and properties of its non-deuterated counterpart.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butylidene Phthalide-d8 involves the deuteration of 3-Butylidene Phthalide. This process typically includes the following steps:

    Starting Material: The synthesis begins with 3-Butylidene Phthalide.

    Deuteration: The compound is subjected to deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) to replace the hydrogen atoms with deuterium atoms.

    Purification: The resulting this compound is purified using techniques such as chromatography to ensure high purity and yield.

Industrial Production Methods

Industrial production of this compound follows similar steps but on a larger scale. The process involves:

    Bulk Deuteration: Large quantities of 3-Butylidene Phthalide are exposed to deuterium gas in industrial reactors.

    Catalysis: Efficient catalysts like Pd/C are used to facilitate the deuteration process.

    Purification and Quality Control: Advanced purification methods and stringent quality control measures are employed to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-Butylidene Phthalide-d8 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phthalic anhydrides.

    Reduction: Reduction reactions can convert it into different phthalide derivatives.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed.

Major Products

The major products formed from these reactions include various phthalide derivatives, phthalic anhydrides, and substituted phthalides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Butylidene Phthalide-d8 has a wide range of scientific research applications, including:

Chemistry

    Isotope Labeling: Used as an isotope-labeled compound in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular interactions.

    Synthetic Chemistry: Employed in the synthesis of complex organic molecules and as a precursor in various chemical reactions.

Biology

    Metabolic Studies: Utilized in metabolic studies to trace the pathways and interactions of 3-Butylidene Phthalide in biological systems.

    Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes involved in metabolic processes.

Medicine

    Therapeutic Research: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Drug Development: Used in the development of new drugs and therapeutic agents.

Industry

    Agriculture: Studied for its potential use as a natural pesticide due to its larvicidal activity.

    Environmental Science: Investigated for its role in environmental remediation and pollution control.

Mechanism of Action

The mechanism of action of 3-Butylidene Phthalide-d8 involves its interaction with various molecular targets and pathways. Some key aspects include:

    Enzyme Inhibition: The compound can inhibit specific enzymes, affecting metabolic pathways and cellular processes.

    Receptor Binding: It may bind to certain receptors, modulating signal transduction pathways and cellular responses.

    Gene Expression: The compound can influence gene expression, leading to changes in protein synthesis and cellular functions.

Comparison with Similar Compounds

3-Butylidene Phthalide-d8 can be compared with other similar compounds, such as:

    Ligustilide: Another phthalide derivative with similar biological activities but different structural features.

    Butylphthalide: Known for its neuroprotective effects and used in the treatment of neurological disorders.

    Cnidilide: A phthalide compound with distinct pharmacological properties and applications.

Uniqueness

This compound is unique due to its deuterated nature, which makes it particularly useful in isotope labeling studies and NMR spectroscopy. Its specific interactions with molecular targets and pathways also distinguish it from other similar compounds.

Properties

IUPAC Name

(3Z)-3-(1,2,2,3,3,4,4,4-octadeuteriobutylidene)-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O2/c1-2-3-8-11-9-6-4-5-7-10(9)12(13)14-11/h4-8H,2-3H2,1H3/b11-8-/i1D3,2D2,3D2,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMBOCUXXNSOQHM-IKGHHJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC=C1C2=CC=CC=C2C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]/C(=C/1\C2=CC=CC=C2C(=O)O1)/C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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